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Compound of Interest

Compound Name: 2-Quinoxalinecarboxylic acid

Cat. No.: B048679

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Quinoxalinecarboxylic acid is a heterocyclic organic compound of significant interest in
medicinal chemistry and drug development. Its quinoxaline core is a key structural motif in a
variety of biologically active molecules, including kinase inhibitors and antimicrobial agents. A
thorough understanding of its molecular structure and purity is paramount for its application in
research and pharmaceutical development. This technical guide provides a comprehensive
overview of the spectroscopic analysis of 2-Quinoxalinecarboxylic acid using Fourier-
Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR)
spectroscopy, including detailed experimental protocols and data interpretation.

Data Presentation

The following tables summarize the key spectroscopic data for 2-Quinoxalinecarboxylic acid.

FT-IR Spectroscopic Data
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Wavenumber (cm—?)

Vibrational Mode

Functional Group

3400-2500 (broad) O-H stretch Carboxylic Acid
3100-3000 C-H stretch Aromatic
1710-1690 C=0 stretch Carboxylic Acid

~1600, ~1500, ~1450

C=C and C=N stretching

Aromatic/Heterocyclic Rings

1320-1210 C-O stretch Carboxylic Acid
950-910 O-H bend (out-of-plane) Carboxylic Acid
800-700 C-H bend (out-of-plane) Aromatic

H NMR Spectroscopic Data (DMSO-de)

Chemical Shift (6, ppm) Multiplicity Assignment
~13.5 (broad s) Singlet -COOH

~9.3 (s) Singlet H-3

~8.3-8.1 (m) Multiplet H-5, H-8
~8.0-7.8 (m) Multiplet H-6, H-7

3C NMR Spectroscopic Data (DMSO-de)
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Chemical Shift (6, ppm) Assignment
~165 -COOH

~148 C-2

~145 C-3

~142 C-8a

~141 C-4a

~132 C-7

~131 C-6

~130 C-5

~129 C-8

Experimental Protocols
FT-IR Spectroscopy

Objective: To identify the functional groups present in 2-Quinoxalinecarboxylic acid.
Methodology:
o Sample Preparation (KBr Pellet Method):

o Thoroughly grind 1-2 mg of 2-Quinoxalinecarboxylic acid with approximately 200 mg of
dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.

o Transfer the finely ground powder into a pellet-forming die.

o Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent
pellet.

o Data Acquisition:

o Record a background spectrum of the empty sample compartment.
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o Place the KBr pellet in the sample holder of the FT-IR spectrometer.

o Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm~2.

NMR Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of 2-Quinoxalinecarboxylic acid.
Methodology:
e Sample Preparation:

o Dissolve approximately 10-20 mg of 2-Quinoxalinecarboxylic acid in 0.6-0.7 mL of
deuterated dimethyl sulfoxide (DMSO-ds) in a clean, dry vial.

o Ensure complete dissolution, using gentle warming or vortexing if necessary.

o Transfer the solution into a 5 mm NMR tube using a Pasteur pipette, filtering through a
small cotton plug to remove any particulate matter.

o Data Acquisition:

[¢]

Insert the NMR tube into the spectrometer.

o Acquire the *H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-
noise ratio.

o Acquire the 3C NMR spectrum. Due to the lower natural abundance of 13C, a greater
number of scans and a longer acquisition time will be required.

o Process the spectra (Fourier transformation, phase correction, and baseline correction)
using appropriate software. Chemical shifts are referenced to the residual solvent peak of
DMSO-ds (6 ~2.50 ppm for 1H and & ~39.5 ppm for 13C).

Mandatory Visualizations
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Caption: Workflow for FT-IR analysis of 2-Quinoxalinecarboxylic acid.
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Caption: Workflow for NMR analysis of 2-Quinoxalinecarboxylic acid.
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Caption: Logical relationship between spectroscopic techniques and structural information.

¢ To cite this document: BenchChem. [Spectroscopic Analysis of 2-Quinoxalinecarboxylic Acid:
An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b048679#spectroscopic-analysis-of-2-
quinoxalinecarboxylic-acid-ft-ir-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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